[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
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Overview
Description
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its vibrant color and is often used in dyeing and staining applications. Its structure includes a phenothiazine core, which is a tricyclic compound with sulfur and nitrogen atoms, and a spirobenzofuran-xanthene moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the reaction of 3,7-diaminophenothiazine with dimethylamine under controlled conditions to form the dimethylamino derivative . This intermediate is then reacted with various brominated compounds to introduce the tetrabromo substituents . The final step involves the formation of the spirobenzofuran-xanthene structure through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its leuco form, which is colorless.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as quinones, leuco forms, and substituted phenothiazines .
Scientific Research Applications
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also interacts with proteins, affecting their function and stability. The compound’s antimicrobial properties are attributed to its ability to generate reactive oxygen species, leading to oxidative damage in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Azure A: A phenothiazine dye with similar staining properties.
Methylene Blue: Another phenothiazine derivative used in medical and biological applications.
Uniqueness
What sets [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate apart is its unique combination of a phenothiazine core with a spirobenzofuran-xanthene structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific staining and dyeing characteristics .
Properties
CAS No. |
14921-19-8 |
---|---|
Molecular Formula |
C36H24Br4N3O5S- |
Molecular Weight |
930.3 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6,25-26H;5-10H,1-4H3/q;+1/p-2 |
InChI Key |
CXVZYASSDXHAKR-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Origin of Product |
United States |
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